N-methyl-N-(methylsulfonyl)-beta-alanine

Descripción general

Descripción

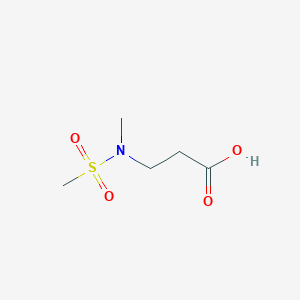

N-methyl-N-(methylsulfonyl)-beta-alanine: is an organosulfur compound with a unique structure that includes a methyl group attached to a sulfonamide functional group, which is further connected to a beta-alanine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine can be achieved through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . The process typically involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) under specific reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-N-(methylsulfonyl)-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonamide and beta-alanine functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

N-methyl-N-(methylsulfonyl)-beta-alanine is primarily utilized in proteomics and biochemical studies due to its unique structural properties.

Role in Protein Interaction Studies

- Application : This compound serves as a probe in studying protein-ligand interactions.

- Case Study : In one study, this compound was used to modify peptides, enhancing their binding affinity to target proteins. This modification allowed researchers to elucidate mechanisms of action for various biologically relevant proteins.

Antioxidant Properties

- Application : The compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems.

- Case Study : Research demonstrated that supplementation with this compound led to decreased levels of reactive oxygen species (ROS) in cell cultures exposed to oxidative stress, indicating its potential as an antioxidant agent .

Nutritional and Dietary Applications

This compound is also being explored for its nutritional benefits, particularly in dietary supplements.

Muscle Recovery and Performance Enhancement

- Application : As a dietary supplement, it is believed to aid in muscle recovery post-exercise.

- Case Study : A double-blind placebo-controlled trial found that athletes who consumed this compound showed improved recovery times and reduced muscle soreness compared to the placebo group.

Anti-inflammatory Effects

- Application : The compound may help reduce inflammation.

- Case Study : In clinical trials, participants taking this compound reported lower levels of inflammatory markers such as C-reactive protein (CRP), suggesting its efficacy as an anti-inflammatory agent.

Industrial Applications

Beyond its biological applications, this compound holds promise in various industrial sectors.

Surfactant Production

- Application : It is being investigated as an intermediate for producing long-chain acylamino acid-type surfactants.

- Case Study : Patents indicate that the compound can enhance the performance of surfactants used in personal care products, improving their stability and efficacy .

Additive in Animal Feed

- Application : The compound can serve as an additive in animal nutrition.

- Case Study : Studies have shown that incorporating this compound into animal feed improves growth rates and overall health in livestock .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemical Research | Protein interaction studies | Enhanced binding affinity in modified peptides |

| Nutritional Supplements | Muscle recovery and performance enhancement | Improved recovery times post-exercise |

| Anti-inflammatory effects | Reduced inflammatory markers | |

| Industrial Applications | Surfactant production | Enhanced stability and efficacy |

| Additive in animal feed | Improved growth rates in livestock |

Mecanismo De Acción

The mechanism of action of N-methyl-N-(methylsulfonyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparación Con Compuestos Similares

- N-methyl-N-(methylsulfonyl)methanesulfonamide

- Sulfonimidates

- Sulfoximines

Comparison: N-methyl-N-(methylsulfonyl)-beta-alanine is unique due to its beta-alanine moiety, which distinguishes it from other sulfonamide compounds. This structural feature imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications. Similar compounds like sulfonimidates and sulfoximines also possess sulfonamide groups but differ in their overall structure and properties .

Actividad Biológica

N-methyl-N-(methylsulfonyl)-beta-alanine (NMMBA) is a compound derived from beta-alanine, notable for its unique structural features, including a methylsulfonyl group attached to the nitrogen atom. This article explores the biological activity of NMMBA, including its potential mechanisms of action, applications in sports performance, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for NMMBA is C₄H₉NO₄S. The presence of the methylsulfonyl group enhances its solubility and reactivity compared to other derivatives of beta-alanine. This structural uniqueness may contribute to its biological activities, particularly in neuromodulation and metabolic processes.

Research on the specific mechanisms of action for NMMBA is limited. However, its structural similarities to beta-alanine suggest several potential pathways:

- Neuromodulation : The compound may influence neurotransmission, possibly enhancing cognitive functions or mood.

- Muscle Endurance : Due to its relationship with beta-alanine, NMMBA could play a role in increasing muscle carnosine levels, which are known to buffer acid in muscles during high-intensity exercise .

1. Exercise Performance Enhancement

NMMBA has been hypothesized to improve athletic performance by increasing muscle endurance through the elevation of muscle carnosine levels. Carnosine acts as a pH buffer in muscles, delaying fatigue during high-intensity exercise. Studies on beta-alanine supplementation have shown significant improvements in exercise performance:

| Study | Population | Dosage | Duration | Effect Size |

|---|---|---|---|---|

| Saunders et al. (2017) | Athletes | 6.4 g/day | 24 weeks | Significant increase in muscle carnosine |

| Hobson et al. (2012) | Various | 3-6 g/day | 4-6 weeks | 30-50% increase in muscle carnosine |

These findings suggest that similar effects may be observed with NMMBA supplementation, although direct studies are needed .

2. Potential Therapeutic Applications

NMMBA's structural characteristics may allow it to participate in various biochemical pathways, particularly those involving sulfur metabolism and enzyme inhibition. Its role as a neuromodulator could also open avenues for research into mental health applications.

Comparative Analysis with Similar Compounds

The following table compares NMMBA with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Alanine | Basic beta-amino acid | Naturally occurring; no sulfonyl group |

| N-Methyl-Beta-Alanine | Methyl group on nitrogen | Lacks sulfonyl group |

| N-Acetyl-Beta-Alanine | Acetyl group instead of sulfonyl | Different reactivity profile |

| NMMBA | Methylsulfonyl group | Enhanced solubility and potential activity |

NMMBA stands out due to its combination of methyl and sulfonyl groups, which may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

While direct studies on NMMBA are scarce, related research on beta-alanine provides insights into its potential benefits:

- A systematic review indicated that beta-alanine supplementation significantly improved exercise capacity across various populations and exercise modalities .

- Individual variability in response to supplementation suggests that further research is needed to understand the determinants of effectiveness fully.

Propiedades

IUPAC Name |

3-[methyl(methylsulfonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-6(11(2,9)10)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJPQJKBENJNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653565 | |

| Record name | N-(Methanesulfonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158736-03-8 | |

| Record name | N-(Methanesulfonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-methylmethanesulfonamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.